2,3-Dimethylpentyl 2-ethylpentyl heptanedioate
Overview
Description
2,3-Dimethylpentyl 2-ethylpentyl heptanedioate is an organic compound with the molecular formula C22H42O4. It is a synthetic ester derived from heptanedioic acid (also known as adipic acid) and is characterized by its branched alkyl chains. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate typically involves the esterification of heptanedioic acid with 2,3-dimethylpentanol and 2-ethylpentanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylpentyl 2-ethylpentyl heptanedioate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester can yield alcohols or other reduced products.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or amides.
Scientific Research Applications
2,3-Dimethylpentyl 2-ethylpentyl heptanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized as a plasticizer in polymer production and as a lubricant additive.
Mechanism of Action
The mechanism of action of 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohols and acids, which may then interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylpentane: An alkane with a similar branched structure but lacking the ester functional group.
2-Ethylhexyl heptanedioate: Another ester derived from heptanedioic acid but with different alkyl groups.
Diheptyl adipate: An ester with similar applications but different alkyl chain lengths.
Uniqueness
2,3-Dimethylpentyl 2-ethylpentyl heptanedioate is unique due to its specific combination of branched alkyl chains and ester functional group, which confer distinct physical and chemical properties. Its unique structure makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
1-O-(2,3-dimethylpentyl) 7-O-(2-ethylpentyl) heptanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O4/c1-6-12-19(8-3)16-25-21(23)14-11-9-10-13-20(22)24-15-18(5)17(4)7-2/h17-19H,6-16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSZANJCUXRKNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)COC(=O)CCCCCC(=O)OCC(C)C(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872345 | |
Record name | 2,3-Dimethylpentyl 2-ethylpentyl heptanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00872345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68515-75-3 | |
Record name | Hexanedioic acid, di-C7-9-branched and linear alkyl esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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